An In-depth Technical Guide to 5-Amino-2-methoxypyridine: Chemical Properties, Synthesis, and Applications
An In-depth Technical Guide to 5-Amino-2-methoxypyridine: Chemical Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Amino-2-methoxypyridine is a pivotal chemical intermediate, recognized for its significant role in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its unique structural arrangement, featuring both an amino and a methoxy group on a pyridine ring, imparts versatile reactivity, making it a valuable building block in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Amino-2-methoxypyridine, detailed experimental protocols for its synthesis and analysis, and an exploration of its applications, particularly in the development of novel therapeutics.
Chemical and Physical Properties
5-Amino-2-methoxypyridine, also known as 6-methoxypyridin-3-amine, is a yellow-brown to red, and sometimes crystalline, solid or liquid at room temperature.[1][2] It is characterized by the chemical formula C₆H₈N₂O and a molecular weight of 124.14 g/mol .[3][4]
Table 1: Physicochemical Properties of 5-Amino-2-methoxypyridine
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₈N₂O | [3][4] |
| Molecular Weight | 124.14 g/mol | [3][4] |
| CAS Number | 6628-77-9 | [4] |
| Appearance | Yellow-brown or red to very dark red liquid/solid | [1][2] |
| Melting Point | 29-31 °C | [4] |
| Boiling Point | 85-90 °C at 1 mmHg | [4] |
| Density | 1.139 g/cm³ | [2] |
| Refractive Index (n20/D) | 1.575 | [4] |
| Solubility | Slightly soluble in water. Soluble in chloroform and methanol. | [2][5] |
| pKa | 4.33 ± 0.10 (Predicted) | [2] |
Table 2: Spectroscopic Data Identifiers for 5-Amino-2-methoxypyridine
| Spectroscopic Data | Identifier/Reference |
| ¹H NMR | Available in spectral databases. |
| ¹³C NMR | Available in spectral databases. |
| FTIR | Available in spectral databases.[1] |
| Mass Spectrometry | Available in spectral databases. |
| UV-Vis | Available in spectral databases. |
Synthesis and Experimental Protocols
The primary synthetic route to 5-Amino-2-methoxypyridine involves the reduction of 2-methoxy-5-nitropyridine.
Synthesis of 5-Amino-2-methoxypyridine from 2-Methoxy-5-nitropyridine
A common and efficient method for the synthesis of 5-Amino-2-methoxypyridine is the catalytic hydrogenation of 2-methoxy-5-nitropyridine.[1]
Experimental Protocol:
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Reaction Setup: To a suitable reaction vessel, add 2-methoxy-5-nitropyridine (1.0 eq).
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (typically 0.5-1% by weight of the starting material).[1]
-
Solvent Addition: Add a suitable solvent, such as methanol.[1]
-
Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (e.g., 0.01 MPa) and stirred at room temperature.[1] The reaction is monitored for the consumption of hydrogen and the disappearance of the starting material (e.g., by TLC or HPLC).
-
Work-up:
-
Upon completion, the reaction mixture is filtered to remove the Pd/C catalyst.[1]
-
The filtrate is concentrated under reduced pressure to remove the solvent.[1]
-
The residue can be further purified by extraction. For instance, the residue can be dissolved in a suitable organic solvent like dichloroethane, washed with water, and then the organic layer is dried and concentrated to yield 5-Amino-2-methoxypyridine.[1]
-
Purification and Analysis
The purity of the synthesized 5-Amino-2-methoxypyridine can be assessed using various analytical techniques.
High-Performance Liquid Chromatography (HPLC) Protocol (General Method):
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient of water (often with a modifier like 0.1% formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol.
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Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound.
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Purity Determination: The purity is determined by the area percentage of the main peak in the chromatogram.[1]
Applications in Drug Development
5-Amino-2-methoxypyridine is a crucial intermediate in the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors.[3]
Synthesis of PI3K Inhibitors
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently dysregulated in various cancers, making it a key target for drug development. 5-Amino-2-methoxypyridine is utilized in the synthesis of thienopyrimidine derivatives, which have shown potent and selective inhibitory activity against PI3K.[1][5]
Synthesis of Orexin Receptor Antagonists
5-Amino-2-methoxypyridine is also a reagent in the synthesis of EMPA, a high-affinity selective antagonist for the OX2 orexin receptor.[1][5] Orexin receptor antagonists are being investigated for the treatment of sleep disorders such as insomnia.
Safety and Handling
5-Amino-2-methoxypyridine is classified as harmful if swallowed and causes skin and eye irritation.[4][6] It may also cause respiratory irritation.[4]
Table 3: Hazard and Safety Information for 5-Amino-2-methoxypyridine
| Category | Information | Reference(s) |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [4] |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection) | [6] |
| Personal Protective Equipment (PPE) | Eyeshields, faceshields, gloves, and a suitable respirator are recommended. | [4][6] |
| Storage | Store in a cool, dry, well-ventilated area (2-8°C is often recommended).[4] |
Conclusion
5-Amino-2-methoxypyridine is a versatile and valuable building block for the synthesis of complex organic molecules with significant biological activity. Its well-defined chemical properties and established synthetic routes make it an important compound for researchers in medicinal chemistry and drug discovery. The applications of this compound, particularly in the development of kinase inhibitors, highlight its potential for contributing to the advancement of new therapeutic agents. Proper handling and storage procedures are essential to ensure safety when working with this compound.
References
- 1. spectrabase.com [spectrabase.com]
- 2. 5-Amino-2-methoxypyridine [webbook.nist.gov]
- 3. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
